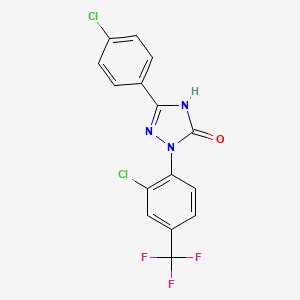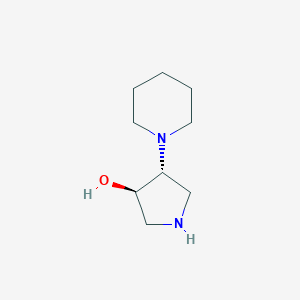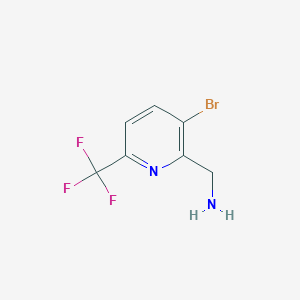
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenyl ring, along with a triazolone moiety
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-trifluoromethylphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro groups under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Eigenschaften
Molekularformel |
C15H8Cl2F3N3O |
|---|---|
Molekulargewicht |
374.1 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8Cl2F3N3O/c16-10-4-1-8(2-5-10)13-21-14(24)23(22-13)12-6-3-9(7-11(12)17)15(18,19)20/h1-7H,(H,21,22,24) |
InChI-Schlüssel |
UGZWLISVUIPSDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)



![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)

![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)



![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
